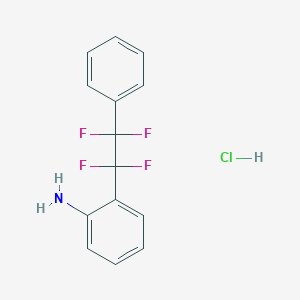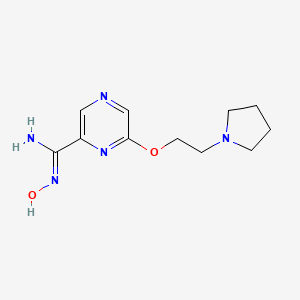
N'-hydroxy-6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carboximidamide is a complex organic compound characterized by its unique structure, which includes a pyrazine ring substituted with a hydroxy group, a pyrrolidine ring, and a carboximidamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,2-diketones and diamines.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate leaving group on the pyrazine ring.
Hydroxylation and Carboximidamide Formation: The hydroxyl group and carboximidamide group are introduced through subsequent functional group transformations, such as oxidation and amidation reactions.
Industrial Production Methods
Industrial production of N’-hydroxy-6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carboximidamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted pyrazine derivatives.
Scientific Research Applications
N’-hydroxy-6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzymatic inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-hydroxy-6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carboximidamide: Lacks the hydroxy group.
N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N’-hydroxy-6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H17N5O2 |
|---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
N'-hydroxy-6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carboximidamide |
InChI |
InChI=1S/C11H17N5O2/c12-11(15-17)9-7-13-8-10(14-9)18-6-5-16-3-1-2-4-16/h7-8,17H,1-6H2,(H2,12,15) |
InChI Key |
HACIXUJHSSALEL-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)CCOC2=NC(=CN=C2)/C(=N/O)/N |
Canonical SMILES |
C1CCN(C1)CCOC2=NC(=CN=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Butylsulfanyl)methyl]-4-chlorophenol](/img/structure/B14576375.png)
![2,2-Dibromo-N-(prop-2-en-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14576381.png)
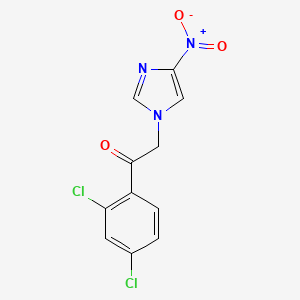
![2(1H)-Pyrimidinone, 1-ethyltetrahydro-3-[2-(methylamino)ethyl]-](/img/structure/B14576390.png)
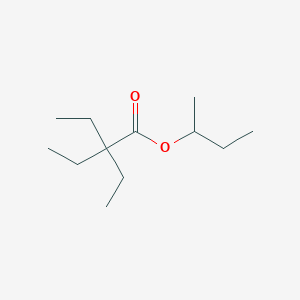
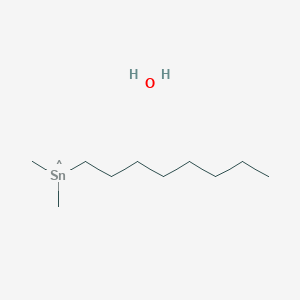
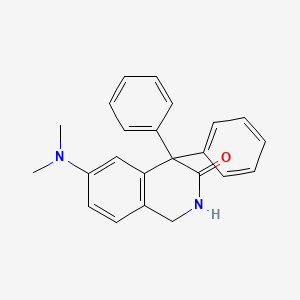
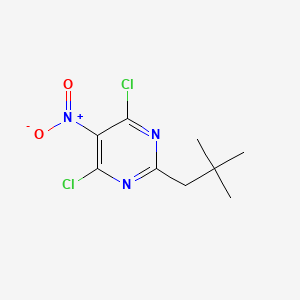
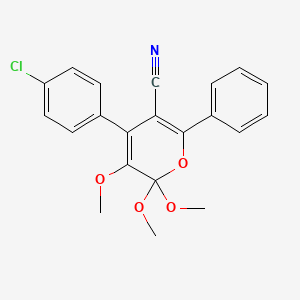
![N-[1-(5-Amino-2,4-dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B14576430.png)
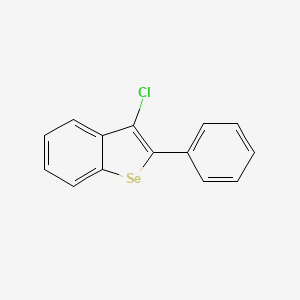
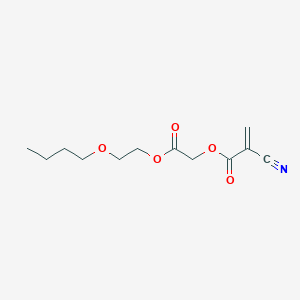
![[(1-Phenylnon-2-en-2-yl)sulfanyl]benzene](/img/structure/B14576439.png)
